

An In-depth Technical Guide on the Fundamental Properties of 2-(Benzenesulfonyl)azulene

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Compound of Interest

Compound Name: 2-(Benzenesulfonyl)azulene

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Disclaimer: As of the latest literature review, a detailed experimental synthesis and comprehensive characterization of **2-(Benzenesulfonyl)azulene** are not readily available in published scientific literature. This guide, therefore, provides a comprehensive overview based on the known properties of the parent azulene and benzenesulfonyl moieties, along with general principles of organic chemistry. The experimental protocols and quantitative data presented are for the precursor molecules, and the discussion on the target compound is based on scientific inference.

Introduction

2-(Benzenesulfonyl)azulene is a fascinating molecule that combines the unique electronic and photophysical properties of azulene with the well-established chemical reactivity and potential biological activity of the benzenesulfonyl group. Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene but exhibits a striking deep blue color and a significant dipole moment. The benzenesulfonyl group, on the other hand, is a common functionality in medicinal chemistry and materials science, known to influence the electronic properties and biological interactions of molecules.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the expected fundamental properties of **2-(Benzenesulfonyl)azulene**, drawing upon the extensive knowledge of its constituent parts.

Physicochemical Properties

While specific experimental data for **2-(Benzenesulfonyl)azulene** is not available, we can predict its properties based on the known characteristics of azulene and benzenesulfonyl chloride.

Property	Azulene	Benzenesulfonyl Chloride	Predicted 2-(Benzenesulfonyl)azulene
Molecular Formula	C ₁₀ H ₈	C ₆ H ₅ ClO ₂ S	C ₁₆ H ₁₂ O ₂ S
Molar Mass	128.17 g/mol	176.62 g/mol	268.33 g/mol
Appearance	Blue crystals[1]	Colorless viscous oil[2]	Expected to be a colored solid
Melting Point	99-100 °C[3]	13-14 °C[2]	Expected to be a solid with a defined melting point
Boiling Point	242 °C[3]	Not applicable (decomposes)	Likely high boiling point, may decompose
Solubility	Soluble in organic solvents	Soluble in organic solvents, reacts with water[2]	Expected to be soluble in common organic solvents
Dipole Moment	1.08 D[3]	-	Expected to have a significant dipole moment

Synthesis and Reactivity

A definitive, optimized synthesis for **2-(Benzenesulfonyl)azulene** has not been reported. However, based on the known reactivity of azulene, a plausible synthetic route would involve an electrophilic substitution reaction.

Proposed Synthetic Pathway: Electrophilic Sulfonylation

The electron-rich five-membered ring of azulene is susceptible to electrophilic attack.^[4] Benzenesulfonyl chloride is a known electrophilic reagent used to introduce the benzenesulfonyl group.^[2] Therefore, a Friedel-Crafts-type reaction could be a viable method for the synthesis of **2-(Benzenesulfonyl)azulene**.

Caption: Proposed synthetic pathway for **2-(Benzenesulfonyl)azulene**.

Experimental Protocol (General for Azulene Synthesis)

While a specific protocol for the target molecule is unavailable, the following is a general procedure for the synthesis of the azulene core, adapted from Organic Syntheses.^[1] This illustrates the complexity involved in preparing the azulene scaffold.

Materials:

- 1-Chloro-2,4-dinitrobenzene
- Dry pyridine
- Dimethylamine
- Freshly distilled cyclopentadiene
- Sodium methoxide solution
- Hexanes
- 10% Aqueous hydrochloric acid
- Anhydrous sodium sulfate
- Alumina (activity II)

Procedure:

- A mixture of 1-chloro-2,4-dinitrobenzene and dry pyridine is heated to 80–90°C for 4 hours.
- After cooling, a solution of dimethylamine in dry pyridine is added dropwise.

- The mixture is stirred for 12 hours at room temperature.
- Ice-cold, freshly distilled cyclopentadiene is added under a nitrogen atmosphere.
- Sodium methoxide solution is slowly added dropwise.
- The mixture is stirred for another 4 hours.
- Pyridine and methanol are distilled off until the reaction mixture reaches 105–110°C.
- More dry pyridine is added, and the mixture is heated at 125°C for 4 days under nitrogen.
- Pyridine is removed under reduced pressure.
- The residue is extracted with hexanes.
- The hexane solution is washed with 10% aqueous hydrochloric acid and then water.
- The organic layer is dried, and the solvent is removed.
- The crude azulene is purified by chromatography on alumina with hexane.

Spectroscopic Properties

The spectroscopic signature of **2-(Benzenesulfonyl)azulene** would be a combination of the features of the azulene and benzenesulfonyl moieties.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azulene ring protons, likely shifted due to the electron-withdrawing effect of the sulfonyl group. The phenyl protons of the benzenesulfonyl group would appear in the aromatic region.
- ¹³C NMR: The carbon NMR would show distinct resonances for the ten carbons of the azulene skeleton and the six carbons of the phenyl ring, as well as the carbon attached to the sulfur atom.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic S=O stretching vibrations from the sulfonyl group, in addition to the C-H and C=C stretching and bending

vibrations of the aromatic rings.

- UV-Vis Spectroscopy: Azulene and its derivatives are known for their intense absorption in the visible region, which is responsible for their blue color.[5] The introduction of the benzenesulfonyl group may cause a shift in the absorption maxima.

Potential Biological and Pharmacological Properties

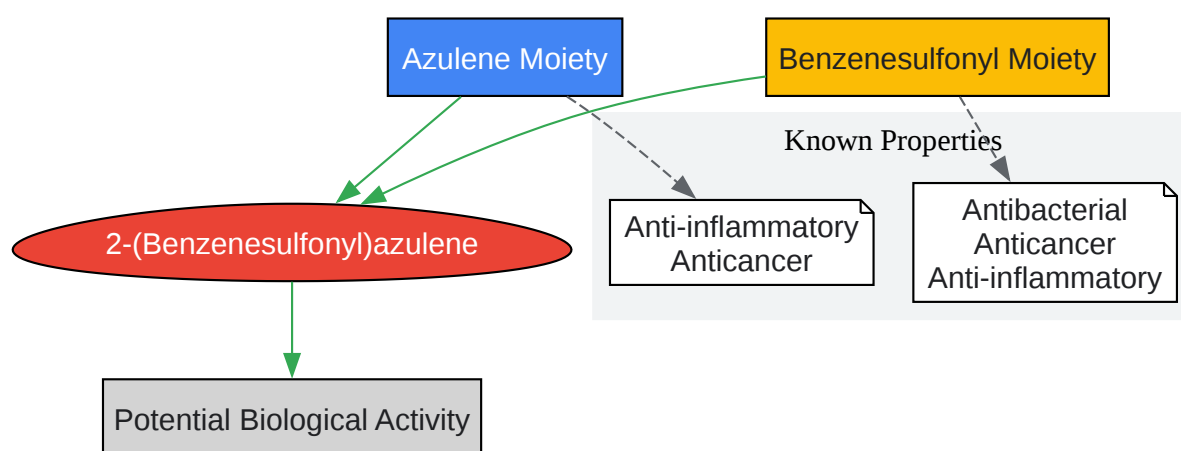
While no specific biological studies on **2-(Benzenesulfonyl)azulene** have been found, the known activities of related compounds suggest potential areas of interest for researchers.

Anti-inflammatory and Anticancer Activity of Azulene Derivatives

Numerous studies have highlighted the anti-inflammatory and anticancer properties of various azulene derivatives.[5][6] These activities are often attributed to the unique electronic structure of the azulene core.

Biological Activity of Sulfonamides

The benzenesulfonyl group is a key component of many sulfonamide drugs, which are known for their antibacterial, anticancer, and anti-inflammatory activities.[7]



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Caption: Logical relationship of potential biological activity.

Conclusion

2-(Benzenesulfonyl)azulene represents a promising yet underexplored molecule at the intersection of azulene and sulfonamide chemistry. While a detailed experimental profile is not yet available, this guide provides a solid foundation for its expected properties based on the well-documented characteristics of its constituent functional groups. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward unlocking its full potential in materials science and medicinal chemistry. Further research is warranted to synthesize and characterize this compound to validate the predicted properties and explore its potential applications.

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